3-(2,4-dichlorophenoxy)benzoic acid

Catalog No.
S6453001
CAS No.
72178-33-7
M.F
C13H8Cl2O3
M. Wt
283.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,4-dichlorophenoxy)benzoic acid

CAS Number

72178-33-7

Product Name

3-(2,4-dichlorophenoxy)benzoic acid

Molecular Formula

C13H8Cl2O3

Molecular Weight

283.1

3-(2,4-Dichlorophenoxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 2,4-dichlorophenoxy group. Its chemical structure can be represented as C14H10Cl2O3C_{14}H_{10}Cl_2O_3, indicating it contains two chlorine atoms, a phenoxy group, and a carboxylic acid functional group. This compound is recognized for its potential applications in herbicide formulations and plant growth regulation due to its structural similarities to natural auxins.

  • Oxidation: This compound can be oxidized to yield quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert the compound into less chlorinated derivatives or completely remove chlorine atoms, typically using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The chlorine atoms on the aromatic ring can be substituted with various functional groups through nucleophilic substitution reactions, employing nucleophiles like sodium methoxide or sodium ethoxide .

3-(2,4-Dichlorophenoxy)benzoic acid exhibits significant biological activity, particularly as a synthetic auxin. It interacts with auxin receptors in plants, mimicking the action of natural auxins such as indole-3-acetic acid. This interaction leads to:

  • Uncontrolled Growth: The compound promotes abnormal growth patterns in susceptible plants, potentially leading to senescence and plant death.
  • Cellular Effects: It influences cellular processes such as elongation, division, and differentiation by activating auxin-responsive genes .

The synthesis of 3-(2,4-Dichlorophenoxy)benzoic acid typically involves:

  • Nucleophilic Aromatic Substitution: A common method is the reaction between 2,4-dichlorophenol and benzoic acid derivatives in the presence of a base like sodium hydroxide. This method allows for the formation of the desired compound through substitution at the aromatic ring.
  • Industrial Production: In industrial settings, this compound may be produced via liquid-phase oxidation of 2,4-dichlorotoluene using molecular oxygen in a fatty acid medium, often with cobalt or manganese catalysts at elevated temperatures .

3-(2,4-Dichlorophenoxy)benzoic acid finds various applications, primarily in agriculture:

  • Herbicide Formulation: It is utilized in developing herbicides that target broadleaf weeds while being less harmful to grasses.
  • Plant Growth Regulators: The compound's ability to mimic natural growth hormones makes it useful in regulating plant growth and development .

Research indicates that 3-(2,4-Dichlorophenoxy)benzoic acid interacts with specific transport proteins and enzymes involved in plant growth regulation. Its high water solubility allows for effective uptake by plants and subsequent modulation of biochemical pathways related to growth and development. Environmental factors such as pH and soil composition can influence its effectiveness and stability .

Several compounds share structural similarities with 3-(2,4-Dichlorophenoxy)benzoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Dichlorophenoxyacetic acidContains an acetic acid moiety instead of benzoic acidWidely used as a systemic herbicide
2-(2,4-Dichlorophenoxy)benzoic acidSimilar phenoxy group but different substitution patternKnown for its role in plant growth regulation
3-(trifluoromethylphenoxy)benzoic acidContains trifluoromethyl instead of dichloroExhibits different herbicidal properties

These compounds are distinguished by their specific substituents and functional groups, which influence their biological activity and applications in agriculture .

Purity

97 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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